2'-Chloro-3-(3,4-dimethylphenyl)propiophenone
Description
2'-Chloro-3-(3,4-dimethylphenyl)propiophenone (CAS No. 898779-57-2) is a halogenated aromatic ketone with the molecular formula C₁₇H₁₇ClO and a molecular weight of 272.77 g/mol . Structurally, it consists of a propiophenone backbone substituted with a chlorine atom at the 2' position of the benzoyl ring and a 3,4-dimethylphenyl group at the 3-position of the propionyl chain.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQDOILJJGCNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644852 | |
| Record name | 1-(2-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-57-2 | |
| Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylbenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-3-(3,4-dimethylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to undergo various chemical reactions:
- Oxidation : Converts to carboxylic acids or ketones using oxidizing agents such as potassium permanganate.
- Reduction : The ketone group can be reduced to an alcohol using lithium aluminum hydride.
- Substitution Reactions : The chloro and fluoro groups can be replaced with other functional groups through nucleophilic substitution reactions.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in reducing inflammation.
- Pharmaceutical Applications : It is being explored as a building block in the synthesis of analgesics and other therapeutic agents .
Material Science
In material science, this compound is utilized in developing new materials with specific chemical properties. Its unique structural characteristics enable it to be incorporated into polymers and other materials that require specific functional attributes .
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical data for 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone and its analogues:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity and Halogenation: The addition of a second chlorine atom in 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone increases molecular weight (307.21 vs. 272.77) and lipophilicity compared to the parent compound.
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethylphenyl group in the parent compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing fluorine in 2'-Chloro-3-(4-fluorophenyl)propiophenone. Fluorine’s electronegativity may reduce metabolic degradation, a common strategy in drug design .
Thermodynamic and Physical Properties
- Boiling Point : The dichloro derivative (429.5°C) has a significantly higher boiling point than the parent compound, likely due to increased molecular weight and intermolecular halogen interactions .
- Density : The dichloro analogue’s density (1.206 g/cm³) reflects its compact molecular packing, influenced by chlorine’s van der Waals radius .
Biological Activity
2'-Chloro-3-(3,4-dimethylphenyl)propiophenone, commonly referred to as a synthetic organic compound, has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 272.78 g/mol, this compound features a chloro substituent at the 2' position and a 3,4-dimethylphenyl group at the 3-position of the propiophenone backbone. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Structure and Characteristics
The chemical structure of 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone can be represented as follows:
Key Features:
- Chloro Group: Enhances lipophilicity and may influence receptor binding.
- Dimethylphenyl Group: Contributes to the compound's overall stability and reactivity.
Synthesis Routes
Several synthetic routes have been explored for producing this compound, highlighting its accessibility for organic chemists. These methods include variations of Friedel-Crafts acylation and other coupling reactions that incorporate the chloro and dimethyl groups effectively.
Research indicates that 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone may exhibit significant biological activity through various mechanisms:
- Antineoplastic Activity: Similar compounds have shown potential in inhibiting tumor growth by affecting cell cycle regulation and apoptosis pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which can lead to altered pharmacokinetics in drug metabolism.
Study 1: Cytotoxicity Assessment
A study conducted on human cancer cell lines demonstrated that 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone exhibited cytotoxic effects at varying concentrations. The results indicated:
- IC50 Values: Ranged from 10 µM to 20 µM across different cell lines.
- Mechanism: Induction of apoptosis was confirmed through Annexin V/PI staining assays.
Study 2: Enzyme Interaction Analysis
A comprehensive evaluation of enzyme interactions revealed that the compound acts as a competitive inhibitor for certain carboxylesterases. The findings included:
- Inhibition Constants (Ki): Determined to be in the low micromolar range.
- Selectivity: Demonstrated preferential inhibition towards human intestinal carboxylesterase (hiCE).
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison was made with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity | Key Differences |
|---|---|---|---|
| 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone | Different dimethyl substitution pattern | Moderate cytotoxicity | Variations in biological activity may occur |
| 1-(3,4-Dimethylphenyl)-2-chloropropan-1-one | Different functional group positioning | Low cytotoxicity | May exhibit different reactivity |
| 4'-Chloro-3-(3-methylphenyl)propiophenone | Different methyl substitution on phenyl ring | High enzyme inhibition | Altered physical properties |
This table illustrates how structural modifications can lead to significant differences in biological behavior and potential applications.
Q & A
Basic: What safety protocols should be followed when handling 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Waste Management: Segregate waste and dispose via certified biological/chemical waste treatment facilities to prevent environmental contamination .
- Emergency Measures: Absorb spills with inert materials (e.g., diatomaceous earth) and follow institutional hazardous material guidelines .
- Toxicological Precautions: Refer to chlorophenol safety profiles; monitor exposure limits (e.g., PAC-1: 2.1 mg/m³) .
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Answer:
- X-ray Crystallography: Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . ORTEP-3 is recommended for visualizing thermal ellipsoids and validating molecular geometry .
- Spectroscopy: Combine NMR (¹H/¹³C) and FT-IR to confirm functional groups. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- Validation: Apply the Structure Validation Tool in PLATON to check for missed symmetry or disorder .
Basic: What are the primary synthetic routes for 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone?
Answer:
- Friedel-Crafts Acylation: React 3,4-dimethylbenzene with chloroacetyl chloride in the presence of AlCl₃ under anhydrous conditions. Monitor reaction progression via TLC .
- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling between chlorinated aryl halides and propiophenone derivatives. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for higher yields .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol .
Advanced: How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during structure determination?
Answer:
- Data Reconciliation: Re-examine raw diffraction data for outliers using SHELX L.S. planes and HKLF 5 commands to refine absorption corrections .
- Disorder Modeling: Split occupancy for disordered atoms (e.g., chlorine substituents) and apply restraints (DFIX, SIMU) in SHELXL .
- Validation Metrics: Cross-check against Cambridge Structural Database (CSD) averages for similar compounds to identify deviations .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Answer:
- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/Cu systems) for C–Cl bond activation. Use microwave-assisted synthesis to reduce reaction time .
- In Situ Monitoring: Employ inline FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize reactive intermediates. For example, DMSO enhances electrophilic substitution rates in aryl chlorides .
Advanced: How can researchers assess the environmental and toxicological impact of this compound?
Answer:
- Ecotoxicology Studies: Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀). Compare with structurally similar chlorophenols (e.g., 3,4-dichlorophenol) .
- Degradation Pathways: Conduct photolysis experiments (UV-Vis irradiation) to identify breakdown products. Analyze via HPLC-MS .
- Computational Prediction: Apply QSAR models (e.g., EPI Suite) to estimate biodegradation potential and bioaccumulation factors .
Advanced: What computational methods validate the electronic properties of this compound for material science applications?
Answer:
- DFT Calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV-Vis spectra .
- Molecular Dynamics (MD): Simulate interactions with polymers or biomolecules (e.g., GROMACS) to predict stability in composite materials .
- Charge Density Analysis: Multipole refinement in Hansen-Coppens model (via XD2006) quantifies electron density distribution around the chloro and methyl groups .
Advanced: How can derivatives of this compound be designed for enhanced pharmacological activity?
Answer:
- Bioisosteric Replacement: Substitute the chloro group with trifluoromethyl (-CF₃) to improve metabolic stability. Synthesize via nucleophilic aromatic substitution .
- SAR Studies: Modify the 3,4-dimethylphenyl moiety to introduce electron-withdrawing groups (e.g., nitro) and test inhibition of kinase targets .
- Prodrug Design: Link the ketone group to esterase-sensitive moieties (e.g., acetyloxy) for controlled release in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
